molecular formula C15H11FN2O6S3 B11383826 2-({4-[(4-Fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfonyl)acetamide

2-({4-[(4-Fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfonyl)acetamide

Cat. No.: B11383826
M. Wt: 430.5 g/mol
InChI Key: VEFGGULPXRUXFU-UHFFFAOYSA-N
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Description

2-{[4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfonyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzenesulfonyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfonyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using a fluorobenzenesulfonyl chloride reagent in the presence of a base such as triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated oxazole with an acetamide derivative under suitable conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfonyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfonyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfonyl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfonyl}acetamide
  • 2-{[4-(4-bromobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfonyl}acetamide

Uniqueness

The presence of the fluorine atom in 2-{[4-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfonyl}acetamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro- and bromo- counterparts, which may have different reactivity profiles and biological activities.

Properties

Molecular Formula

C15H11FN2O6S3

Molecular Weight

430.5 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfonyl]acetamide

InChI

InChI=1S/C15H11FN2O6S3/c16-9-3-5-10(6-4-9)27(22,23)14-15(26(20,21)8-12(17)19)24-13(18-14)11-2-1-7-25-11/h1-7H,8H2,(H2,17,19)

InChI Key

VEFGGULPXRUXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)S(=O)(=O)CC(=O)N)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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